N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide
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Overview
Description
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-4-[(2-methylphenyl)diazenyl]aniline with trichloroacetyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with carbonothioyl chloride and acetamide to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s diazenyl and carbonothioyl groups play a crucial role in its reactivity and ability to interact with enzymes and other biomolecules. These interactions can lead to the inhibition of specific enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)hexanamide: Similar structure but with a hexanamide group instead of acetamide.
2-methyl-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide: Contains a thioureido group and a chlorophenyl substituent.
Uniqueness
N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1164505-81-0 |
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Molecular Formula |
C19H20Cl3N5OS |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C19H20Cl3N5OS/c1-11-6-4-5-7-16(11)27-26-14-8-9-15(12(2)10-14)24-18(29)25-17(19(20,21)22)23-13(3)28/h4-10,17H,1-3H3,(H,23,28)(H2,24,25,29) |
InChI Key |
VCYRUPBRKOLUJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C)C |
Origin of Product |
United States |
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